1-Ethyltetralin-1-ol
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Overview
Description
1-Ethyltetralin-1-ol is an organic compound belonging to the class of alcohols It is characterized by a tetralin ring structure with an ethyl group and a hydroxyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyltetralin-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-ethyltetralin-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 1-ethyltetralin-1-one. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyltetralin-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form 1-ethyltetralin using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: 1-Ethyltetralin-1-one.
Reduction: 1-Ethyltetralin.
Substitution: Various substituted tetralin derivatives.
Scientific Research Applications
1-Ethyltetralin-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyltetralin-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, its hydrophobic tetralin ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
1-Methyltetralin-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-1,2,3,4-tetrahydronaphthalene: Similar structure with a propyl group.
1-Butyl-1,2,3,4-tetrahydronaphthalene: Similar structure with a butyl group.
Uniqueness: 1-Ethyltetralin-1-ol is unique due to its specific ethyl substitution, which influences its chemical reactivity and physical properties. This makes it distinct from its methyl, propyl, and butyl analogs, providing different applications and reactivity profiles .
Properties
CAS No. |
155048-03-6 |
---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-ethyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C12H16O/c1-2-12(13)9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,13H,2,5,7,9H2,1H3 |
InChI Key |
VYHILIYITIZZDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC2=CC=CC=C21)O |
Origin of Product |
United States |
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